![molecular formula C8H13ClN4 B13067090 5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine](/img/structure/B13067090.png)
5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine: is a chemical compound with the molecular formula C8H13ClN4 and a molecular weight of 200.67 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine typically involves the reaction of pyrazine derivatives with chloroethylamine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding pyrazine oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new chemical reactions and methodologies .
Biology: In biological research, this compound is used to study the interactions of pyrazine derivatives with biological systems. It can be used as a probe to investigate enzyme activities and receptor binding .
Medicine: It can serve as a lead compound for the design of drugs targeting specific biological pathways .
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and intermediates for various chemical processes .
Wirkmechanismus
The mechanism of action of 5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 5-Chloro-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide
- 2-Chloro-N,N-dimethylethylamine
- 5-Chloro-N-[2-(dimethylamino)ethyl]-2-methylbenzamide
Comparison: Compared to these similar compounds, 5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine is unique due to its pyrazine core structure, which imparts distinct chemical and biological properties. The presence of the pyrazine ring can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable tool in various research applications .
Eigenschaften
Molekularformel |
C8H13ClN4 |
|---|---|
Molekulargewicht |
200.67 g/mol |
IUPAC-Name |
N-(5-chloropyrazin-2-yl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C8H13ClN4/c1-13(2)4-3-10-8-6-11-7(9)5-12-8/h5-6H,3-4H2,1-2H3,(H,10,12) |
InChI-Schlüssel |
WUXAFVLXMWHVQI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNC1=CN=C(C=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




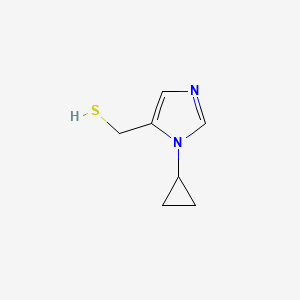
![(3aR,5R,6S,6aR)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13067033.png)


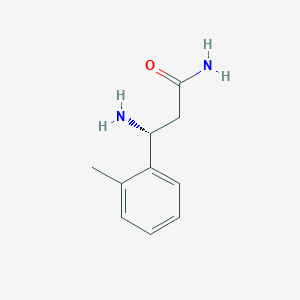
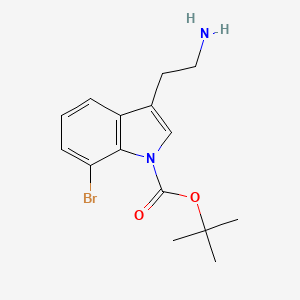

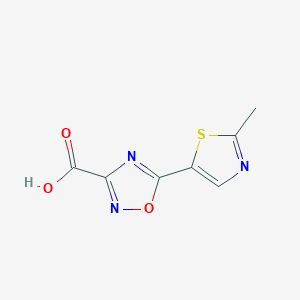

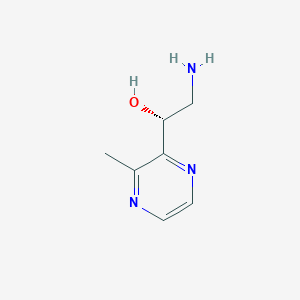
![3-[(But-3-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13067093.png)
![2-Cyclobutyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13067094.png)
